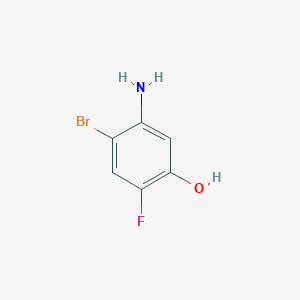

5-Amino-4-bromo-2-fluorophenol

Overview

Description

5-Amino-4-bromo-2-fluorophenol is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-4-bromo-2-fluorophenol is 1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Amino-4-bromo-2-fluorophenol is a solid at room temperature . It has a boiling point of 288.7±40.0C at 760 mmHg and a melting point of 103-107C . The compound has a flash point of 128.4 .Scientific Research Applications

Synthesis of Fluorophenol Derivatives

The synthesis of 4-[18F]Fluorophenol, a compound structurally related to 5-Amino-4-bromo-2-fluorophenol, has been described as a versatile synthon for constructing more complex radiopharmaceuticals. A novel two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride was developed, yielding no-carrier-added [18F]fluorophenol with a 34 to 36% radiochemical yield. This process is crucial for the production of radiopharmaceuticals for diagnostic imaging (Ross et al., 2011).

Incorporation into Complex Molecules

Fluorophenol derivatives, closely related to 5-Amino-4-bromo-2-fluorophenol, serve as intermediates for constructing complex molecules. Bis(4-benzyloxyphenyl)iodonium salts have been used as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol in no-carrier-added form, which is an essential intermediate for molecules with a 4-[¹⁸F]fluorophenoxy moiety (Helfer et al., 2013).

Biosynthetic Incorporation into Proteins

Fluorophores, similar in nature to 5-Amino-4-bromo-2-fluorophenol, have been biosynthetically incorporated into proteins for studying structure, dynamics, and interactions. For instance, the fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae to monitor protein unfolding in the presence of guanidinium chloride, indicating its potential in biochemical and cellular studies (Summerer et al., 2006).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of certain compounds structurally akin to 5-Amino-4-bromo-2-fluorophenol, such as zinc phthalocyanine derivatives, have been characterized. These properties make them potential candidates for photodynamic therapy in cancer treatment, showcasing the importance of such compounds in medical applications (Pişkin et al., 2020).

Applications in Chemical Biology

Fluorescent amino acids, including those related to 5-Amino-4-bromo-2-fluorophenol, have been extensively used as non-perturbative labels in the study of biological systems. They serve as building blocks for constructing fluorescent peptides and proteins, enabling the tracking of protein-protein interactions and real-time imaging of nanoscopic events with high spatial resolution (Cheng et al., 2020).

Safety And Hazards

5-Amino-4-bromo-2-fluorophenol is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name |

5-amino-4-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMPGHQTYDZSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-bromo-2-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester](/img/structure/B1404541.png)

![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)

![(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid](/img/structure/B1404544.png)

![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)

![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)

![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)

![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)